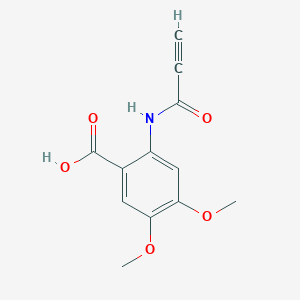

1-propyl-1H-pyrrole-2-carboxylic acid

Übersicht

Beschreibung

1-propyl-1H-pyrrole-2-carboxylic acid is a pyrrole derivative . It is a conductive polymer with an acid functional group that gives an anionic character to the polymeric films . It can be prepared by the hydrolysis of 1-(2-cyanoethyl)pyrrole .

Synthesis Analysis

The synthesis of pyrroles, including 1-propyl-1H-pyrrole-2-carboxylic acid, involves various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex .

Molecular Structure Analysis

The molecular structure of 1-propyl-1H-pyrrole-2-carboxylic acid is represented by the InChI code 1S/C8H11NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h3-4,6H,2,5H2,1H3,(H,10,11) . The molecular weight is 153.18 .

Chemical Reactions Analysis

Pyrrole derivatives, including 1-propyl-1H-pyrrole-2-carboxylic acid, can undergo various chemical reactions. For instance, they can participate in N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Pyrrole-2-carboxylic acid, a close relative of 1-propyl-1H-pyrrole-2-carboxylic acid, is an organic compound used in various chemical reactions . It arises naturally by the dehydrogenation of the amino acid proline and can also be produced by the carboxylation of pyrrole .

Drug Development

Pyrrole subunits are found in a wide range of therapeutically active compounds. These include fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, and antitumor agents . They are known to inhibit reverse transcriptase (human immunodeficiency virus type 1 (HIV-1)) and cellular DNA polymerases protein kinases .

Diabetes Research

Pyrrole-2-carboxaldehyde, another derivative of pyrrole, is a well-known diabetes molecular marker. It is produced after sequential reactions in vivo and has a Py-2-C skeleton .

Natural Product Isolation

Pyrrole-2-carboxaldehyde derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms .

Protodeboronation Research

In a study on the catalytic protodeboronation of pinacol boronic esters, pyrrole-2-carboxylic acid could potentially be used as a building block in organic synthesis .

Anti-Markovnikov Hydromethylation

Paired with a Matteson–CH2–homologation, our protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Safety and Hazards

1-propyl-1H-pyrrole-2-carboxylic acid is associated with several hazard statements, including H302, H315, H319, H332, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

It’s worth noting that pyrrole derivatives, such as indole, have been found to bind with high affinity to multiple receptors . This suggests that 1-propyl-1H-pyrrole-2-carboxylic acid may also interact with various biological targets.

Mode of Action

The exact mode of action of 1-propyl-1H-pyrrole-2-carboxylic acid is currently unknown due to the lack of specific studies on this compound. Similar compounds, such as indole derivatives, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of potential interactions with biological targets.

Eigenschaften

IUPAC Name |

1-propylpyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h3-4,6H,2,5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNOGUIVJCIQGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-propyl-1H-pyrrole-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Oxolan-2-yl)methoxy]acetonitrile](/img/structure/B3373983.png)

![3-[(4-Methylpentan-2-yl)oxy]propanoic acid](/img/structure/B3374007.png)

![2-[(2-Ethylcyclohexyl)oxy]acetic acid](/img/structure/B3374044.png)

![3-[4-(Difluoromethoxy)phenyl]-3-oxopropanenitrile](/img/structure/B3374066.png)